molecular formula C7H11NO2 B11751685 Hexahydrofuro[3,2-b]pyridin-2(3H)-one

Hexahydrofuro[3,2-b]pyridin-2(3H)-one

Cat. No.: B11751685
M. Wt: 141.17 g/mol
InChI Key: WNSHABHYIUVHKO-UHFFFAOYSA-N
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Description

Hexahydrofuro[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydrofuro[3,2-b]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and reduction steps.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Hexahydrofuro[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Hexahydrofuro[3,2-b]pyridin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hexahydrofuro[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

  • Hexahydrofuro[3,4-c]pyridin-5(3H)-one
  • Hexahydrofuro[3,2-c]quinoline

Comparison: Hexahydrofuro[3,2-b]pyridin-2(3H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-one

InChI

InChI=1S/C7H11NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h5-6,8H,1-4H2

InChI Key

WNSHABHYIUVHKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC(=O)O2)NC1

Origin of Product

United States

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